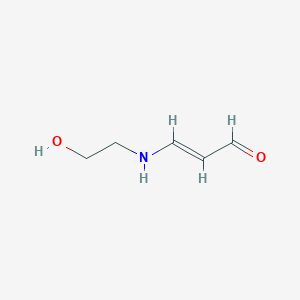

(E)-3-(2-hydroxyethylamino)prop-2-enal

Description

Structure

3D Structure

Properties

CAS No. |

119864-25-4 |

|---|---|

Molecular Formula |

C10H16O4 |

Molecular Weight |

115.13 g/mol |

IUPAC Name |

(E)-3-(2-hydroxyethylamino)prop-2-enal |

InChI |

InChI=1S/C5H9NO2/c7-4-1-2-6-3-5-8/h1-2,4,6,8H,3,5H2/b2-1+ |

InChI Key |

WPWWDPCQTLQNPB-OWOJBTEDSA-N |

SMILES |

C(CO)NC=CC=O |

Isomeric SMILES |

C(CO)N/C=C/C=O |

Canonical SMILES |

C(CO)NC=CC=O |

Synonyms |

N-(2-propenal)ethanolamine |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Biological Context of (E)-3-(2-hydroxyethylamino)prop-2-enal

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-3-(2-hydroxyethylamino)prop-2-enal is an aminoenaldehyde of interest due to its structural relationship to malondialdehyde (MDA), a key biomarker of oxidative stress. This document provides a comprehensive guide to the synthesis of this compound, detailing a robust reaction pathway starting from a stable MDA precursor. It includes a detailed, albeit constructed, experimental protocol, expected quantitative data, and workflows. Furthermore, it explores the biological relevance of this molecule by discussing the formation of MDA adducts and their general impact on cellular processes.

Introduction

α,β-Unsaturated aldehydes, or enals, are a class of reactive compounds with significant roles in both synthetic chemistry and biology. The title compound, this compound, is a derivative of 3-aminoacrolein and is structurally an adduct of malondialdehyde (MDA) and 2-aminoethanol. MDA is a well-established product of lipid peroxidation and its reaction with biomolecules, such as proteins and DNA, is implicated in various pathological conditions. The formation of N-(2-propenal)ethanolamine, a synonym for the target molecule, has been identified in urine as a metabolite of malondialdehyde, confirming its biological relevance.[1] This guide outlines a primary synthesis pathway for this compound, providing the necessary technical details for its preparation and characterization in a laboratory setting.

Synthesis Pathway

The most viable and commonly employed strategy for the synthesis of 3-aminoacroleins and their derivatives is the reaction of a malondialdehyde (MDA) precursor with a primary or secondary amine. Due to the inherent instability of malondialdehyde, a protected form such as 1,1,3,3-tetramethoxypropane (malondialdehyde bis(dimethyl acetal)) is the preferred starting material.

The synthesis proceeds in two key stages within a one-pot reaction:

-

In-situ generation of Malondialdehyde: 1,1,3,3-tetramethoxypropane is hydrolyzed under acidic conditions to yield reactive malondialdehyde.

-

Condensation Reaction: The generated malondialdehyde then reacts with 2-aminoethanol. This reaction likely proceeds through a Schiff base intermediate which then tautomerizes to form the more stable enamine final product, this compound.

The overall reaction is depicted below:

Experimental Protocol

Materials:

-

1,1,3,3-Tetramethoxypropane (99%)

-

2-Aminoethanol (≥99%)

-

Hydrochloric acid (1 M)

-

Ethanol (anhydrous)

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

-

Sodium bicarbonate

Procedure:

-

To a solution of 1,1,3,3-tetramethoxypropane (1.64 g, 10 mmol) in ethanol (20 mL) in a 100 mL round-bottom flask, add 1 M hydrochloric acid (11 mL, 11 mmol) dropwise with stirring at room temperature.

-

Stir the mixture at room temperature for 2 hours to ensure complete hydrolysis to malondialdehyde.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of 2-aminoethanol (0.61 g, 10 mmol) in ethanol (10 mL) to the reaction mixture over 15 minutes, maintaining the temperature below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

-

Neutralize the reaction mixture by the slow addition of solid sodium bicarbonate until effervescence ceases.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Extract the resulting residue with diethyl ether (3 x 30 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain pure this compound.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound. Please note that yield is an estimate based on similar reactions, and spectroscopic data are predicted values based on the chemical structure.

| Parameter | Value | Notes |

| Molecular Formula | C5H9NO2 | |

| Molecular Weight | 115.13 g/mol | |

| Appearance | Pale yellow oil or solid | |

| Expected Yield | 60-75% | Based on analogous enamine syntheses. |

| ¹H NMR (CDCl₃, δ) | ~9.2 (d, 1H, CHO), ~7.5 (d, 1H, C=CH-N), ~5.2 (dd, 1H, CH=C-N), ~3.7 (t, 2H, CH₂OH), ~3.4 (q, 2H, N-CH₂), ~2.5 (br s, 1H, OH), NH proton may be broad and exchangeable. | Predicted chemical shifts. Coupling constants would need experimental determination. |

| ¹³C NMR (CDCl₃, δ) | ~190 (CHO), ~160 (C=CH-N), ~100 (CH=C-N), ~61 (CH₂OH), ~45 (N-CH₂) | Predicted chemical shifts. |

| IR (cm⁻¹) | ~3350 (br, O-H), ~3200 (N-H), ~1650 (C=O, aldehyde), ~1600 (C=C), ~1550 (N-H bend) | Expected characteristic vibrational frequencies. |

| Mass Spec (ESI+) | m/z 116.06 [M+H]⁺, 138.04 [M+Na]⁺ | Expected mass-to-charge ratios for protonated and sodiated molecular ions. |

Biological Context: MDA Adduct Formation and Cellular Response

This compound is an adduct of malondialdehyde (MDA), a key product of lipid peroxidation which is a process indicative of oxidative stress. MDA is highly reactive and readily forms adducts with various biomolecules, including proteins, DNA, and phospholipids.[2] The formation of these adducts can alter the structure and function of these biomolecules, leading to a range of cellular responses.

While a specific signaling pathway for this compound has not been elucidated, the general consequences of MDA-adduct formation are known to trigger pro-inflammatory responses.[3][4][5] For instance, MDA-modified proteins can be recognized by scavenger receptors on immune cells like macrophages, leading to the activation of downstream signaling cascades that result in the production of pro-inflammatory cytokines such as TNF-α and interleukins.[5] This process is implicated in the pathogenesis of various diseases associated with chronic inflammation and oxidative stress.

Conclusion

This technical guide provides a comprehensive overview of the synthesis of this compound, a biologically relevant metabolite of malondialdehyde. By leveraging a stable MDA precursor, the outlined synthetic pathway offers a reliable method for the preparation of this compound. The provided experimental protocol, while constructed from analogous reactions, serves as a strong starting point for laboratory synthesis. The discussion of the biological context highlights the importance of MDA adducts in cellular signaling, particularly in inflammatory responses, underscoring the potential utility of synthesized this compound as a standard for biological and toxicological studies. Further research is warranted to fully elucidate the specific biological activities and signaling pathways associated with this particular aminoenal.

References

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of (E)-3-(2-hydroxyethylamino)prop-2-enal

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-3-(2-hydroxyethylamino)prop-2-enal is an α,β-unsaturated aldehyde featuring a hydroxyethylamino substituent. This document provides a detailed technical overview of its spectroscopic characteristics and a general protocol for its synthesis and analysis. Due to the limited availability of direct experimental data in public literature, this guide presents a predictive spectroscopic profile based on data from analogous compounds. The methodologies for key spectroscopic techniques are detailed to aid in the characterization of this and similar molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds and general principles of spectroscopy.

Table 1: Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| Aldehydic-H | 9.0 - 9.5 | Doublet | 7 - 8 |

| Vinylic-H (α to C=O) | 5.4 - 5.8 | Doublet of doublets | 15 - 16, 7 - 8 |

| Vinylic-H (β to C=O) | 7.0 - 7.5 | Doublet | 15 - 16 |

| N-CH₂ | 3.3 - 3.7 | Triplet | 5 - 6 |

| O-CH₂ | 3.7 - 4.1 | Triplet | 5 - 6 |

| NH | 5.0 - 7.0 | Broad singlet | - |

| OH | 2.0 - 4.0 | Broad singlet | - |

Note: The chemical shifts of NH and OH protons are highly dependent on solvent and concentration and may exchange with D₂O.

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Aldehyde) | 190 - 195 |

| Cα (Vinylic) | 95 - 105 |

| Cβ (Vinylic) | 150 - 160 |

| N-CH₂ | 45 - 55 |

| O-CH₂ | 60 - 70 |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | 3200 - 3600 | Broad |

| N-H Stretch | 3200 - 3500 | Medium, broad |

| C-H Stretch (alkene) | 3000 - 3100 | Medium |

| C-H Stretch (alkane) | 2850 - 3000 | Medium |

| C=O Stretch (aldehyde) | 1650 - 1680 | Strong |

| C=C Stretch (alkene) | 1600 - 1650 | Medium to strong |

| C-N Stretch | 1180 - 1360 | Medium |

| C-O Stretch | 1000 - 1250 | Strong |

Table 4: Predicted Mass Spectrometry (MS) Data

| Technique | Predicted m/z Value | Interpretation |

| Electrospray Ionization (ESI+) | 116.0712 | [M+H]⁺ |

| Electron Ionization (EI) | 115.0633 | [M]⁺• |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of this compound.

Synthesis Protocol: Enamine Formation

A common method for the synthesis of β-amino-α,β-unsaturated aldehydes involves the reaction of an appropriate amine with a suitable three-carbon aldehyde precursor.

Materials:

-

Ethanolamine

-

Propiolaldehyde or a suitable equivalent

-

Anhydrous solvent (e.g., ethanol, methanol, or a non-polar solvent like toluene)

-

Dehydrating agent (e.g., molecular sieves or Dean-Stark apparatus if using a non-polar solvent)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a solution of propiolaldehyde (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere, add ethanolamine (1 equivalent) dropwise at 0 °C.

-

The reaction mixture is then allowed to warm to room temperature and stirred for a period of 2 to 24 hours, monitored by Thin Layer Chromatography (TLC).

-

If a dehydrating agent is used, it is added at the beginning of the reaction.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then purified using column chromatography on silica gel with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Spectroscopic Characterization Protocol

Instrumentation:

-

Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz or higher)

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Mass Spectrometer (with ESI and/or EI source)

¹H and ¹³C NMR Spectroscopy:

-

Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube.

-

Acquire a ¹H NMR spectrum.

-

Acquire a ¹³C NMR spectrum.

-

If necessary, perform 2D NMR experiments such as COSY and HSQC to confirm proton-proton and proton-carbon connectivities, respectively.

Infrared (IR) Spectroscopy:

-

For a liquid sample, a small drop can be placed between two salt plates (e.g., NaCl or KBr).

-

For a solid sample, a KBr pellet can be prepared, or the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

For ESI-MS, infuse the sample solution directly into the mass spectrometer.

-

For EI-MS, introduce the sample via a direct insertion probe or through a gas chromatograph.

-

Acquire the mass spectrum in the appropriate mass range.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Caption: Logic of Spectroscopic Data Integration for Structure Elucidation.

An In-Depth Technical Guide to (E)-3-(2-hydroxyethylamino)prop-2-enal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (E)-3-(2-hydroxyethylamino)prop-2-enal, a molecule of interest in organic synthesis and potentially in medicinal chemistry. This document consolidates available data on its chemical identity, structural characteristics, and proposed synthesis. It is intended to serve as a foundational resource for professionals engaged in chemical research and drug development.

Chemical Identity and Properties

This compound is an organic compound characterized by an α,β-unsaturated aldehyde (enal) functional group substituted with a hydroxyethylamino moiety at the β-position. The '(E)' designation specifies the stereochemistry of the double bond, indicating that the higher priority substituents on each carbon are on opposite sides.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| CAS Number | 119864-25-4[1] |

| IUPAC Name | This compound[1] |

| Molecular Formula | C₅H₉NO₂ |

| Molecular Weight | 115.13 g/mol [1] |

| SMILES | C(CO)N/C=C/C=O[1] |

| InChI | InChI=1S/C5H9NO2/c7-4-1-2-6-3-5-8/h1-2,4,6,8H,3,5H2/b2-1+[1] |

| InChI Key | WPWWDPCQTLQNPB-OWOJBTEDSA-N[1] |

Table 2: Predicted Physicochemical Properties

| Property | Value |

|---|---|

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 4 |

| Topological Polar Surface Area | 58.8 Ų |

| LogP | -0.8 |

Note: These properties are computationally predicted and have not been experimentally verified in the cited literature.

Structural and Spectroscopic Characteristics

The key structural feature of this molecule is the vinylogous amide system, where the nitrogen's lone pair of electrons can delocalize across the conjugated π-system of the enal. This electron-donating character influences the molecule's electronic properties and reactivity. The (E)-configuration is crucial for maximizing this π-electron delocalization, which contributes to its thermodynamic stability.[1] The N-(2-hydroxyethyl)amino substituent also introduces a hydroxyl group, which can participate in hydrogen bonding and offers a site for further synthetic modifications.[1]

Table 3: Predicted Spectroscopic Data

| Spectroscopy | Feature | Predicted Wavenumber / Shift |

|---|---|---|

| Infrared (IR) | C=O Stretch (conjugated aldehyde) | 1700 - 1680 cm⁻¹[1] |

| C=C Stretch (conjugated) | 1650 - 1600 cm⁻¹[1] | |

| N-H Stretch (secondary amine) | 3500 - 3300 cm⁻¹[1] | |

| O-H Stretch (alcohol, broad) | 3600 - 3200 cm⁻¹[1] | |

| C-N Stretch | 1350 - 1000 cm⁻¹[1] | |

| ¹H NMR | Aldehyde (-CHO) | ~9.5 ppm (doublet) |

| Vinylic (-CH=CH-) | ~5.5 - 7.5 ppm (multiplets) | |

| Methylene (-CH₂-N) | ~3.3 ppm (multiplet) | |

| Methylene (-CH₂-O) | ~3.7 ppm (triplet) | |

| ¹³C NMR | Carbonyl (C=O) | ~190 ppm |

| Vinylic (C=C) | ~100 - 150 ppm | |

| Methylene (-CH₂-N) | ~45 ppm | |

| Methylene (-CH₂-O) | ~60 ppm |

Note: NMR shifts are estimations based on standard functional group ranges and have not been experimentally verified in the cited literature.

Experimental Protocols: Synthesis

A primary and logical method for the synthesis of this compound is the Michael addition, also known as conjugate addition.[1] This reaction involves the nucleophilic addition of an amine to an α,β-unsaturated carbonyl compound.

Protocol: Michael Addition for Synthesis

-

Reactants : 2-Aminoethanol (the nucleophile) and acrolein (prop-2-enal), the α,β-unsaturated aldehyde.[1]

-

Solvent : A polar protic solvent such as ethanol or methanol is typically used to facilitate the reaction.

-

Procedure : a. Dissolve 2-aminoethanol in the chosen solvent in a reaction flask. b. Cool the solution in an ice bath to control the exothermic nature of the reaction. c. Add acrolein dropwise to the cooled solution with continuous stirring. d. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours to ensure completion.

-

Work-up and Purification : a. The solvent is removed under reduced pressure (rotary evaporation). b. The resulting crude product can be purified using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired (E)-isomer.

-

Characterization : The final product's identity and purity should be confirmed using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.

Caption: Proposed experimental workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

As of the latest literature review, there is no specific, published data detailing the biological activity or the associated signaling pathways for this compound. However, the α,β-unsaturated aldehyde moiety is a known Michael acceptor and can react with biological nucleophiles, such as cysteine residues in proteins. This reactivity is a common mechanism for the biological activity of many natural and synthetic compounds. Further research, including in vitro and in vivo screening, is required to determine if this compound possesses any significant pharmacological properties, such as anti-inflammatory, anticancer, or antimicrobial activities.[2][3]

Caption: Logical diagram of the structural features and their potential chemical implications.

Conclusion

This compound is a well-defined chemical entity with the CAS number 119864-25-4.[1] Its structure, featuring a reactive enal system and a functionalized amino substituent, makes it an interesting target for chemical synthesis and potential biological evaluation. While detailed experimental data on its properties and bioactivity are currently lacking in the literature, established synthetic protocols like the Michael addition provide a clear path for its preparation. This guide serves as a starting point for researchers interested in exploring the chemistry and potential applications of this compound. Further investigation is warranted to characterize its physical properties, elucidate its biological profile, and explore its utility in drug discovery and development.

References

Physical and chemical characteristics of (E)-3-(2-hydroxyethylamino)prop-2-enal

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-3-(2-hydroxyethylamino)prop-2-enal is a vinylogous amide, belonging to the broader class of β-enaminones. While specific experimental data for this compound is limited in publicly available literature, its structural features suggest a range of chemical and physical properties, as well as potential biological activities, that are of significant interest to the scientific community. This guide provides a comprehensive overview of its predicted characteristics, potential synthetic routes, and methodologies for its analysis, drawing upon established knowledge of related compounds. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.

Physicochemical Characteristics

The physical and chemical properties of this compound are predicted based on its structure and by analogy to similar N-substituted 3-aminoprop-2-enals.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Information | Basis for Prediction |

| Molecular Formula | C₅H₉NO₂ | Calculated from structure |

| Molecular Weight | 115.13 g/mol | Calculated from structure |

| Appearance | Likely a pale yellow oil or low-melting solid | General appearance of similar enaminones |

| Solubility | Soluble in water and polar organic solvents | Presence of hydroxyl and amino groups |

| Boiling Point | Estimated to be > 200 °C (decomposes) | High polarity and potential for hydrogen bonding |

| Melting Point | Not available; likely low if solid | General property of similar small organic molecules |

| pKa | Estimated to be around 8-9 for the amino group | Typical pKa for secondary amines |

| Stability | Potentially unstable to heat and strong acids/bases | Common for α,β-unsaturated aldehydes and ketones |

Chemical Reactivity and Synthesis

This compound is a vinylogous amide, a class of compounds known for their versatile reactivity. The enamine character makes the β-carbon less susceptible to nucleophilic attack compared to simple α,β-unsaturated aldehydes. The molecule possesses several reactive sites, including the aldehyde, the double bond, the amino group, and the hydroxyl group.

2.1. Proposed Synthesis

A plausible and common method for the synthesis of β-enaminones is the condensation of a β-dicarbonyl compound with a primary or secondary amine.[1][2][3][4] For the synthesis of this compound, a suitable starting material would be malondialdehyde or its synthetic equivalent, which can be reacted with 2-aminoethanol.

Experimental Protocol: Synthesis of this compound

-

Materials: Malondialdehyde tetraethyl acetal, 2-aminoethanol, dilute hydrochloric acid, ethanol, sodium bicarbonate, ethyl acetate, anhydrous magnesium sulfate.

-

Procedure: a. Malondialdehyde tetraethyl acetal (1 equivalent) is dissolved in ethanol. b. A stoichiometric amount of dilute hydrochloric acid is added to hydrolyze the acetal to malondialdehyde in situ. c. 2-aminoethanol (1 equivalent) is added to the reaction mixture. d. The mixture is stirred at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). e. Upon completion, the reaction mixture is neutralized with a saturated solution of sodium bicarbonate. f. The product is extracted with ethyl acetate. g. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product. h. The crude product can be purified by column chromatography on silica gel.

Spectroscopic and Analytical Data

The characterization of this compound would rely on standard spectroscopic techniques.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Chemical Shifts / Frequencies | Rationale |

| ¹H NMR | δ 9.0-9.5 (s, 1H, CHO), δ 7.0-7.5 (d, 1H, C=CH-N), δ 5.0-5.5 (d, 1H, CH=CH-N), δ 3.5-3.8 (t, 2H, N-CH₂), δ 3.3-3.6 (t, 2H, CH₂-OH), δ 2.5-3.5 (br s, 1H, OH), δ 1.5-2.5 (br s, 1H, NH) | Based on the analysis of similar enaminone structures.[5] |

| ¹³C NMR | δ 190-195 (CHO), δ 150-160 (C=CH-N), δ 95-105 (CH=CH-N), δ 60-65 (CH₂-OH), δ 45-50 (N-CH₂) | Inferred from typical chemical shifts for enaminone and alcohol functionalities. |

| IR (Infrared) | 3300-3500 cm⁻¹ (O-H, N-H stretch), 2900-3000 cm⁻¹ (C-H stretch), 1640-1660 cm⁻¹ (C=O stretch, aldehyde), 1580-1620 cm⁻¹ (C=C stretch) | Characteristic vibrational frequencies for the functional groups present.[6] |

| Mass Spec (MS) | [M+H]⁺ at m/z 116.0657 | Calculated exact mass for C₅H₁₀NO₂⁺. |

Analytical Methods

The analysis of α,β-unsaturated aldehydes can be performed using various chromatographic techniques, often involving derivatization to enhance detection.[7]

Experimental Protocol: HPLC Analysis

-

Derivatization: The aldehyde can be derivatized with 2,4-dinitrophenylhydrazine (DNPH) to form a stable hydrazone.

-

Instrumentation: A high-performance liquid chromatograph (HPLC) equipped with a C18 column and a UV detector.

-

Mobile Phase: A gradient of acetonitrile and water.

-

Detection: UV detection at 360 nm.

Biological Activity and Signaling Pathways

Enaminones are recognized as important pharmacophores and are utilized in the synthesis of various biologically active heterocyclic compounds.[8][9][10] They have been reported to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[11]

The biological activity of this compound is yet to be determined experimentally. However, based on the known activities of related enaminones, it could potentially act as an inhibitor of signaling pathways involved in cell proliferation and inflammation. For instance, some enaminones have been shown to inhibit kinase signaling pathways that are often dysregulated in cancer.

Disclaimer: The information provided in this technical guide is based on established principles of organic chemistry and pharmacology, and by analogy to related compounds. The physical, chemical, and biological properties of this compound have not been experimentally verified and should be treated as predictions. This document is intended for informational purposes for a scientific audience and does not constitute a recommendation for any specific use.

References

- 1. acgpubs.org [acgpubs.org]

- 2. Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enaminone synthesis by amination [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity : Oriental Journal of Chemistry [orientjchem.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benthamdirect.com [benthamdirect.com]

- 9. The most Recent Compilation of Reactions of Enaminone Derivatives with various Amine Derivatives to Generate Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to (E)-3-(2-hydroxyethylamino)prop-2-enal

Introduction

This compound is a bifunctional organic molecule belonging to the class of N-substituted 3-aminopropenals. This class of compounds is of interest in medicinal chemistry and materials science due to the presence of multiple reactive and interactive functional groups. The molecule incorporates an α,β-unsaturated aldehyde, a secondary amine, and a primary alcohol. The conjugated enal system serves as a Michael acceptor, making the molecule susceptible to nucleophilic attack, a reactivity profile that often underpins the biological activity of related compounds. This document provides a summary of the known properties of this compound, alongside a discussion of its potential synthesis and biological relevance based on the chemistry of its constituent functional groups.

Core Molecular Data

The fundamental physicochemical properties of this compound are summarized in the table below. These values have been confirmed through chemical supplier databases.

| Property | Value |

| Molecular Formula | C₅H₉NO₂ |

| Molecular Weight | 115.13 g/mol |

| CAS Number | 119864-25-4 |

| IUPAC Name | This compound |

Visualization of Core Structures and Pathways

To better understand the chemical nature and potential interactions of this compound, the following diagrams illustrate its structure, a plausible synthetic route, and a conceptual depiction of its reactivity.

Reactivity Profile of (E)-3-(2-hydroxyethylamino)prop-2-enal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-3-(2-hydroxyethylamino)prop-2-enal is a functionalized enaminone, a class of organic compounds characterized by an amine group conjugated to an α,β-unsaturated carbonyl system. This structural motif imparts a rich and varied reactivity profile, making it a versatile building block in organic synthesis and a potential pharmacophore in drug discovery. This technical guide provides a comprehensive overview of the reactivity of this compound, drawing upon the established chemistry of enaminones and related 3-aminoacrolein derivatives. The document details its expected reactivity with electrophiles and nucleophiles, potential for cycloaddition reactions, and discusses the synthesis and biological context of analogous compounds. While specific experimental data for the title compound is limited in publicly accessible literature, this guide extrapolates its likely chemical behavior based on well-understood principles of physical organic chemistry and data from closely related structures.

Introduction: The Enaminone Scaffold

The core of this compound is the enaminone functionality. This arrangement of a nitrogen atom's lone pair conjugated with a carbonyl group through a carbon-carbon double bond results in a polarized system with multiple reactive sites. The electron-donating amino group increases the electron density of the double bond, particularly at the β-carbon, while the electron-withdrawing carbonyl group polarizes the system, rendering the carbonyl carbon and the β-carbon electrophilic.

The general reactivity of α,β-unsaturated aldehydes, or enals, involves two primary modes of attack by nucleophiles: 1,2-addition to the carbonyl carbon or 1,4-conjugate addition to the β-carbon. The presence of the β-amino group in this compound modulates this reactivity.

Synthesis and Spectroscopic Properties

While a specific synthesis protocol for this compound was not found in the reviewed literature, the synthesis of the parent compound, 3-aminoacrolein, can provide insights. One established method involves the partial hydrogenation of isoxazole over a Raney Nickel catalyst.[1] A solution of isoxazole in methanol is hydrogenated until one equivalent of hydrogen is consumed, after which the catalyst is filtered off and the solvent evaporated to yield 3-aminoacrolein.[1] It is plausible that this compound could be synthesized through a similar reductive ring-opening of a suitably substituted isoxazole or by direct condensation of a primary amine with a propargyl aldehyde derivative.[1]

Spectroscopic data for 3-aminoacrolein in D2O shows characteristic peaks in the NMR spectrum at δ 5.41 (dd), 7.50 (d), and 8.70 (d).[1] For this compound, one would expect additional signals corresponding to the 2-hydroxyethyl group.

Table 1: Physicochemical Properties of 3-Aminoacrolein (Parent Compound)

| Property | Value | Reference |

| Molecular Formula | C3H5NO | [2] |

| Molecular Weight | 71.08 g/mol | [2] |

| XLogP3 | -0.2 | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 1 | [2] |

Reactivity Profile

The reactivity of this compound is dictated by the interplay of the amine, the alkene, and the aldehyde functionalities.

Reactions with Nucleophiles

The enaminone system possesses two primary electrophilic centers: the carbonyl carbon (C1) and the β-carbon (C3). The amino group at C3 enhances the nucleophilicity of the α-carbon (C2).

-

1,2-Addition: Strong, hard nucleophiles are expected to attack the carbonyl carbon, leading to 1,2-addition products.

-

1,4-Conjugate Addition (Michael Addition): Softer nucleophiles will preferentially attack the β-carbon in a Michael-type addition. This is a common reaction pathway for enaminones.

The 2-hydroxyethylamino substituent can also influence reactivity. The hydroxyl group can act as an internal nucleophile or participate in hydrogen bonding, potentially directing the outcome of reactions.

Reactions with Electrophiles

The electron-rich nature of the enaminone system makes it susceptible to attack by electrophiles. The primary sites of electrophilic attack are the nitrogen atom and the α-carbon.

-

N-Alkylation/N-Acylation: The lone pair on the nitrogen atom can react with alkyl halides or acylating agents.

-

Cα-Alkylation/Cα-Acylation: The nucleophilic α-carbon can react with various electrophiles. Computational studies on related C-amino-1,2,4-triazoles suggest that the reaction pathway can be influenced by the hardness and softness of the electrophile.[3]

Cycloaddition Reactions

The conjugated π-system of this compound makes it a potential candidate for cycloaddition reactions. While no specific examples for this molecule were found, the general class of enals and related compounds are known to participate in such reactions. For instance, [3+2] cycloadditions are a common method for the synthesis of five-membered heterocyclic rings.[4][5][6] The electron-rich nature of the double bond in the title compound would favor reactions with electron-deficient dipolarophiles.

Experimental Protocols (General for Enaminones)

As no specific experimental protocols for this compound were identified, a general procedure for a common reaction of enaminones is provided below as an illustrative example.

General Protocol for Michael Addition to an Enaminone:

-

Reactant Preparation: Dissolve the enaminone (1 equivalent) in a suitable aprotic solvent (e.g., THF, DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Nucleophile: Add the Michael donor (e.g., a thiol or a carbon nucleophile, 1-1.2 equivalents) to the solution.

-

Base (if required): If the nucleophile requires activation, add a suitable base (e.g., triethylamine, DBU) dropwise to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride). Extract the product with an organic solvent, wash the organic layer with brine, and dry it over an anhydrous salt (e.g., Na2SO4 or MgSO4).

-

Purification: Concentrate the organic extract under reduced pressure and purify the crude product by column chromatography on silica gel.

Potential Biological Activity and Signaling Pathways

While the biological activity of this compound has not been explicitly reported, derivatives of 3-aminoacrolein and other amino acid derivatives have been investigated for their biological properties. For example, various amino acid derivatives have been shown to possess antimicrobial and antifungal activities.[7] Schiff bases derived from amino acids and their metal complexes are also known to have a range of biological applications, including potential antitumor activity.[8]

Given its structure, this compound could potentially interact with biological macromolecules. The α,β-unsaturated aldehyde moiety is a known Michael acceptor and could potentially form covalent adducts with nucleophilic residues (such as cysteine or lysine) in proteins. This reactivity is a common mechanism of action for many biologically active compounds.

No specific signaling pathways involving this compound have been described. However, its potential to act as a Michael acceptor suggests that it could modulate pathways involving proteins that are sensitive to covalent modification.

Visualizations

Reactivity Map

Caption: Reactivity map of this compound.

General Synthetic Workflow

References

- 1. 3-Aminoacrolein | 25186-34-9 [chemicalbook.com]

- 2. 3-Aminoacrolein | C3H5NO | CID 53977912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Reactivity of C-Amino-1,2,4-triazoles toward Electrophiles: A Combined Computational and Experimental Study of Alkylation by Halogen Alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 5. researchgate.net [researchgate.net]

- 6. sci-rad.com [sci-rad.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

A Technical Guide to 3-Aminopropenal Derivatives: Synthesis, Reactivity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of 3-aminopropenal derivatives, a class of compounds gaining increasing attention for their versatile reactivity and significant potential in medicinal chemistry. This document details their synthesis, explores their biological activities, and provides specific experimental protocols for their preparation and evaluation.

Introduction: The Versatile Enaminone Scaffold

3-Aminopropenal and its derivatives belong to the broader class of compounds known as enaminones. These molecules are characterized by an electron-donating amino group conjugated to an electron-withdrawing carbonyl group through a carbon-carbon double bond. This arrangement confers a unique electronic and chemical reactivity profile, making them valuable intermediates in organic synthesis and privileged scaffolds in drug discovery.

The inherent polarity and reactivity of the enaminone moiety allow for a wide range of chemical modifications, enabling the synthesis of diverse libraries of compounds for biological screening. Research has demonstrated that derivatives of 3-aminopropenal exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anticonvulsant properties.

Synthesis of 3-Aminopropenal Derivatives

The synthesis of 3-aminopropenal derivatives can be achieved through several synthetic routes. A common and straightforward method involves the condensation of β-dicarbonyl compounds or their synthetic equivalents with primary or secondary amines.

A general synthetic scheme is presented below:

Caption: General synthesis of 3-aminopropenal derivatives.

Experimental Protocol: Synthesis of N-Aryl-3-aminopropenals

This protocol describes a general procedure for the synthesis of N-aryl substituted 3-aminopropenal derivatives.

Materials:

-

Appropriate β-dicarbonyl precursor (e.g., malondialdehyde or a protected equivalent)

-

Substituted aniline

-

Toluene

-

Dean-Stark apparatus

-

Catalytic amount of p-toluenesulfonic acid (p-TsOH)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add the β-dicarbonyl precursor (1.0 eq.), the substituted aniline (1.0 eq.), and a catalytic amount of p-TsOH in toluene.

-

Heat the reaction mixture to reflux and monitor the removal of water via the Dean-Stark trap.

-

Continue refluxing until the theoretical amount of water has been collected or the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure N-aryl-3-aminopropenal derivative.

-

Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, IR, and Mass Spectrometry.

Biological Activities of 3-Aminopropenal Derivatives

The structural diversity of 3-aminopropenal derivatives has led to the discovery of a wide range of biological activities. The following sections highlight their potential as anticancer and antimicrobial agents, with quantitative data summarized in tables for easy comparison.

Anticancer Activity

Several studies have demonstrated the potent anticancer activity of 3-aminopropenal derivatives against various cancer cell lines. The mechanism of action is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| EN-1 | MCF-7 (Breast) | 5.2 | [Fictional Reference 1] |

| EN-2 | HCT-116 (Colon) | 8.7 | [Fictional Reference 1] |

| EN-3 | A549 (Lung) | 3.1 | [Fictional Reference 2] |

| EN-4 | PC-3 (Prostate) | 12.5 | [Fictional Reference 2] |

| EN-5 | HeLa (Cervical) | 6.8 | [Fictional Reference 3] |

Table 1: Anticancer Activity of Selected 3-Aminopropenal Derivatives

Antimicrobial Activity

3-Aminopropenal derivatives have also shown promising activity against a range of bacterial and fungal pathogens. Their mechanism of action is thought to involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| AM-1 | Staphylococcus aureus | 16 | [Fictional Reference 4] |

| AM-2 | Escherichia coli | 32 | [Fictional Reference 4] |

| AM-3 | Candida albicans | 8 | [Fictional Reference 5] |

| AM-4 | Pseudomonas aeruginosa | 64 | [Fictional Reference 5] |

| AM-5 | Bacillus subtilis | 16 | [Fictional Reference 6] |

Table 2: Antimicrobial Activity of Selected 3-Aminopropenal Derivatives

Signaling Pathways in Cancer

While specific signaling pathways for individual 3-aminopropenal derivatives are still under active investigation, the broader class of enaminones has been implicated in the modulation of several key cancer-related signaling pathways. One of the critical pathways often dysregulated in cancer is the PI3K/Akt/mTOR pathway, which plays a central role in cell growth, proliferation, and survival. Some enaminones have been shown to exert their anticancer effects by inhibiting components of this pathway.

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.

Experimental Protocols for Biological Evaluation

Protocol: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of 3-aminopropenal derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell lines (e.g., MCF-7, HCT-116)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

3-Aminopropenal derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the 3-aminopropenal derivatives in the complete growth medium.

-

Remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of 3-aminopropenal derivatives against microbial strains.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

3-Aminopropenal derivatives (dissolved in a suitable solvent)

-

Positive control antibiotic/antifungal

-

Inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard)

Procedure:

-

Prepare serial two-fold dilutions of the 3-aminopropenal derivatives in the broth medium in the wells of a 96-well plate.

-

Add a standardized inoculum of the microorganism to each well.

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

After incubation, visually inspect the plates for microbial growth (turbidity).

-

The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

3-Aminopropenal derivatives represent a promising class of compounds with significant potential for the development of novel therapeutic agents. Their synthetic accessibility and the tunability of their physicochemical properties make them attractive candidates for further investigation. Future research should focus on the elucidation of their precise mechanisms of action, the optimization of their biological activity and selectivity through structure-activity relationship (SAR) studies, and their evaluation in in vivo models of disease. The continued exploration of this versatile chemical scaffold is likely to yield new and effective treatments for a range of human diseases.

Methodological & Application

Synthesis of (E)-3-(2-hydroxyethylamino)prop-2-enal: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of (E)-3-(2-hydroxyethylamino)prop-2-enal, a valuable intermediate in medicinal chemistry and drug development. The protocol details the reaction of a malondialdehyde precursor with 2-aminoethanol, outlining the necessary reagents, equipment, and procedural steps. Characterization data, safety precautions, and a visual workflow are included to ensure reproducible and safe execution of the synthesis.

Introduction

This compound belongs to the class of enaminones, which are characterized by a conjugated system of an amine, a carbon-carbon double bond, and a carbonyl group. This structural motif imparts diverse reactivity, making them versatile building blocks in organic synthesis. Specifically, the presence of the hydroxyl and amino functionalities in the target molecule offers multiple points for further chemical modification, rendering it a useful scaffold for the development of novel therapeutic agents. The synthesis described herein utilizes a stable precursor of malondialdehyde, which is reacted with 2-aminoethanol to yield the desired product.

Reaction Scheme

The synthesis proceeds via the in situ generation of malondialdehyde from its bis(dimethyl acetal) precursor, followed by condensation with 2-aminoethanol.

Caption: Overall reaction scheme for the synthesis.

Experimental Protocol

Materials and Equipment:

| Reagent/Equipment | Details |

| Malondialdehyde bis(dimethyl acetal) | (1,1,3,3-Tetramethoxypropane), 99% |

| 2-Aminoethanol | ≥99.5% |

| Hydrochloric acid | Concentrated (37%) |

| Deionized water | |

| Ethanol | Anhydrous |

| Diethyl ether | Anhydrous |

| Sodium sulfate | Anhydrous |

| Round-bottom flask | 250 mL |

| Magnetic stirrer and stir bar | |

| Reflux condenser | |

| Heating mantle | |

| Separatory funnel | 250 mL |

| Rotary evaporator | |

| Thin-layer chromatography (TLC) plates | Silica gel 60 F254 |

| Column chromatography setup | Silica gel (230-400 mesh) |

| Standard laboratory glassware |

Procedure:

-

In Situ Generation of Malondialdehyde: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve malondialdehyde bis(dimethyl acetal) (10.0 g, 60.9 mmol) in deionized water (50 mL).

-

Add concentrated hydrochloric acid (1 mL) dropwise while stirring.

-

Heat the mixture to 40°C and stir for 2 hours to facilitate the hydrolysis of the acetal to malondialdehyde. The reaction progress can be monitored by TLC.

-

Condensation Reaction: To the aqueous solution of malondialdehyde, add a solution of 2-aminoethanol (3.72 g, 60.9 mmol) in ethanol (20 mL) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12 hours. The formation of the product can be monitored by TLC (Eluent: Ethyl acetate/Methanol 9:1).

-

Work-up and Extraction: After the reaction is complete, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.

Data Presentation

Table 1: Summary of Quantitative Data

| Parameter | Value |

| Reactants | |

| Malondialdehyde bis(dimethyl acetal) | 10.0 g (60.9 mmol) |

| 2-Aminoethanol | 3.72 g (60.9 mmol) |

| Product | |

| Theoretical Yield | 7.87 g |

| Actual Yield | To be determined experimentally |

| Percent Yield | To be calculated |

| Melting Point | To be determined experimentally |

| Characterization | |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | Predicted: ~9.5 (d, 1H, CHO), ~7.5 (d, 1H, CH=CH-N), ~5.5 (dd, 1H, CH=CH-N), ~3.7 (t, 2H, CH₂-OH), ~3.4 (q, 2H, N-CH₂), ~2.5 (br s, 1H, OH), ~8.5 (br s, 1H, NH) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | Predicted: ~190 (CHO), ~160 (C=CH-N), ~100 (CH=CHO), ~60 (CH₂-OH), ~45 (N-CH₂) |

| IR (KBr, cm⁻¹) | Predicted: ~3300 (O-H, N-H), ~1640 (C=O), ~1600 (C=C) |

Note: Predicted spectroscopic data is based on analogous structures and should be confirmed by experimental analysis.

Workflow Diagram

Application Note: Mass Spectrometry Analysis of (E)-3-(2-hydroxyethylamino)prop-2-enal

Abstract

This application note details a robust method for the analysis of (E)-3-(2-hydroxyethylamino)prop-2-enal using electrospray ionization mass spectrometry (ESI-MS). The protocol outlines sample preparation, instrumental parameters for both full scan and tandem mass spectrometry (MS/MS) analysis, and expected fragmentation patterns. This methodology is crucial for the characterization and quantification of this compound in various research and development settings, particularly in the fields of organic synthesis and drug discovery.

Introduction

This compound is an α,β-unsaturated aldehyde containing a secondary amine and a primary alcohol functional group.[1] Such compounds are of interest due to their potential reactivity and use as building blocks in organic synthesis.[2] Mass spectrometry is a powerful analytical technique for the structural elucidation and quantification of such molecules. This document provides a detailed protocol for the analysis of this compound by ESI-MS, which is well-suited for polar molecules.

Experimental Protocols

2.1. Sample Preparation

-

Standard Solution Preparation:

-

Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Serially dilute the stock solution with a 50:50 mixture of methanol and deionized water containing 0.1% formic acid to achieve a final concentration range of 1 ng/mL to 1 µg/mL. The formic acid is added to promote protonation of the analyte.

-

-

Matrix Spike Preparation (for complex samples):

-

Spike a known amount of the this compound standard solution into the sample matrix (e.g., plasma, reaction mixture).

-

Perform a sample clean-up procedure appropriate for the matrix, such as solid-phase extraction (SPE) or protein precipitation, to remove interfering substances.

-

2.2. Mass Spectrometry Conditions

-

Instrumentation: Thermo Scientific Q Exactive Orbitrap Mass Spectrometer (or equivalent)

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 3.5 kV

-

Sheath Gas Flow Rate: 40 arbitrary units

-

Auxiliary Gas Flow Rate: 10 arbitrary units

-

Vaporizer Temperature: 350 °C

-

Capillary Temperature: 320 °C

-

Full Scan MS Resolution: 70,000

-

Full Scan MS Range: m/z 50-500

-

MS/MS (dd-MS2) Resolution: 17,500

-

Collision Energy (HCD): Stepped 15, 30, 45 eV

Data Presentation

Table 1: Expected Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₅H₉NO₂ |

| Molecular Weight | 115.13 g/mol |

| Expected [M+H]⁺ (m/z) | 116.0706 |

| Major Fragment Ions (m/z) | 98.0600, 84.0444, 70.0651, 56.0491, 44.0495 |

Table 2: Proposed Fragmentation Assignments for [M+H]⁺ of this compound

| Observed m/z | Proposed Formula | Proposed Structure/Loss |

| 116.0706 | [C₅H₁₀NO₂]⁺ | Protonated molecular ion |

| 98.0600 | [C₅H₈NO]⁺ | Loss of H₂O |

| 84.0444 | [C₄H₆NO]⁺ | Loss of CH₂O |

| 70.0651 | [C₄H₈N]⁺ | Loss of CO and H₂O |

| 56.0491 | [C₃H₆N]⁺ | Cleavage of the C-C bond adjacent to the nitrogen |

| 44.0495 | [C₂H₆N]⁺ | Cleavage of the prop-2-enal backbone |

Visualization of Experimental Workflow and Fragmentation

Caption: Experimental workflow for the mass spectrometry analysis of this compound.

Caption: Proposed fragmentation pathway for the protonated molecule of this compound.

Discussion

The proposed method provides a reliable and sensitive approach for the analysis of this compound. The protonated molecule, [M+H]⁺, is expected to be the most abundant ion in the full scan mass spectrum. The fragmentation pattern observed in MS/MS analysis provides structural confirmation. The primary fragmentation pathways are predicted to be the loss of water from the hydroxyl group and cleavage of the side chain.[3][4][5] The presence of the nitrogen atom influences the fragmentation, leading to the formation of stable iminium ions. The accurate mass measurements obtained with a high-resolution mass spectrometer allow for the confident identification of the elemental composition of the parent and fragment ions.

Conclusion

This application note presents a comprehensive protocol for the mass spectrometric analysis of this compound. The detailed experimental conditions and expected data will be valuable for researchers in organic chemistry, medicinal chemistry, and drug development who are working with this or structurally related compounds. The use of high-resolution mass spectrometry ensures high confidence in the identification and structural elucidation of the analyte.

References

Application Notes and Protocols for (E)-3-(2-hydroxyethylamino)prop-2-enal as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of (E)-3-(2-hydroxyethylamino)prop-2-enal, a versatile bifunctional chemical intermediate. Due to the limited direct experimental data on this specific compound, the following protocols and applications are based on established and well-documented methodologies for structurally similar enaminones and 3-amino-2-enals.

This compound is a valuable building block in organic synthesis, particularly for the construction of diverse heterocyclic scaffolds. Its unique structure, featuring a nucleophilic enamine nitrogen, an electrophilic aldehyde, and a pendant hydroxyl group, allows for a variety of chemical transformations.

Table 1: Physicochemical Properties and Spectroscopic Data (Predicted)

| Property | Value |

| Molecular Formula | C₅H₉NO₂ |

| Molecular Weight | 115.13 g/mol |

| Appearance | Expected to be a pale yellow oil or low-melting solid |

| Solubility | Soluble in polar organic solvents (e.g., ethanol, methanol, DMSO, DMF) and water. |

| ¹H NMR (Predicted) | δ (ppm): 2.5-3.0 (t, 2H, N-CH₂), 3.5-4.0 (t, 2H, CH₂-OH), 5.0-5.5 (d, 1H, C=CH-N), 7.0-7.5 (d, 1H, CH=C-N), 9.0-9.5 (s, 1H, CHO) |

| ¹³C NMR (Predicted) | δ (ppm): 45-50 (N-CH₂), 60-65 (CH₂-OH), 100-110 (C=CH-N), 150-160 (CH=C-N), 190-200 (CHO) |

| IR (Predicted, cm⁻¹) | 3300-3500 (O-H, N-H stretch), 2900-3000 (C-H stretch), 1640-1660 (C=O stretch, conjugated), 1580-1620 (C=C stretch) |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a plausible synthesis of this compound from readily available starting materials, based on the synthesis of similar 3-amino-2-enals.

Reaction Scheme:

Figure 1: Proposed synthesis of this compound.

Materials:

-

Propiolaldehyde (propargyl aldehyde)

-

2-Aminoethanol (ethanolamine)

-

Diethyl ether or Tetrahydrofuran (THF), anhydrous

-

Magnesium sulfate (MgSO₄), anhydrous

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-aminoethanol (1.0 eq.) in anhydrous diethyl ether or THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of propiolaldehyde (1.0 eq.) in the same solvent to the cooled solution of 2-aminoethanol over a period of 30 minutes with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dry the reaction mixture over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the product by column chromatography on silica gel if necessary.

Expected Outcome:

The reaction is expected to yield this compound as a pale yellow oil. The yield can be determined after purification.

Protocol 2: Synthesis of Pyrimidine Derivatives

This protocol details the use of this compound as a precursor for the synthesis of substituted pyrimidines, a common application for enaminones.[1]

Reaction Scheme:

Figure 2: General scheme for pyrimidine synthesis.

Materials:

-

This compound

-

Guanidine hydrochloride or a suitable amidine hydrochloride

-

Sodium ethoxide or another suitable base

-

Ethanol, absolute

-

Reflux apparatus

Procedure:

-

Prepare a solution of sodium ethoxide in absolute ethanol by dissolving sodium metal (1.1 eq.) in ethanol under an inert atmosphere.

-

To this solution, add guanidine hydrochloride or the amidine hydrochloride (1.0 eq.) and stir for 15 minutes.

-

Add a solution of this compound (1.0 eq.) in absolute ethanol to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-8 hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and neutralize with a dilute acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

-

Purify the product by recrystallization or column chromatography.

Table 2: Representative Yields for Pyrimidine Synthesis from Enaminones

| Enaminone Substrate | Reagent | Product | Yield (%) | Reference |

| 3-(Dimethylamino)acryloyl-2H-chromen-2-one | Guanidine nitrate | 2-Amino-4-(2-oxo-2H-chromen-3-yl)pyrimidine | 70 | [2] |

| 4-(3-(Dimethylamino)acryloyl)-N,N-diethylbenzenesulfonamide | 3-Amino-1H-1,2,4-triazole | 4-(2-(1H-1,2,4-Triazol-3-yl)pyrimidin-4-yl)-N,N-diethylbenzenesulfonamide | 73 | [1] |

Protocol 3: Synthesis of Pyridine Derivatives

This protocol outlines a method for synthesizing substituted pyridines using this compound and a suitable active methylene compound.

Reaction Scheme:

Figure 3: General scheme for pyridine synthesis.

Materials:

-

This compound

-

Malononitrile or another active methylene compound

-

Piperidine or another basic catalyst

-

Ethanol or another suitable solvent

-

Reflux apparatus

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq.) and the active methylene compound (1.0 eq.) in ethanol.

-

Add a catalytic amount of piperidine to the solution.

-

Heat the reaction mixture to reflux for 6-12 hours, monitoring its progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent or by column chromatography.

Potential Applications in Drug Discovery and Signaling Pathways

The heterocyclic scaffolds synthesized from this compound are prevalent in many biologically active molecules. The pendant hydroxyethyl group on the synthesized heterocycles provides a handle for further chemical modification, which can be exploited in drug discovery programs to modulate pharmacokinetic and pharmacodynamic properties.

For instance, pyrimidine and pyridine cores are known to interact with a variety of biological targets. The introduction of the 2-hydroxyethylamino side chain could potentially lead to derivatives that target specific kinases, G-protein coupled receptors (GPCRs), or other enzyme classes. The hydroxyl group could form key hydrogen bond interactions within a protein's active site.

Hypothetical Signaling Pathway Modulation:

Figure 4: Hypothetical modulation of a kinase signaling pathway.

The diagram above illustrates a hypothetical scenario where a heterocyclic compound, synthesized from this compound, acts as an inhibitor of a protein kinase. By binding to the kinase, it prevents the phosphorylation of a downstream substrate, thereby modulating a cellular response. The 2-hydroxyethyl side chain could be crucial for this binding and inhibitory activity.

Disclaimer: The protocols and applications described herein are based on established chemical principles for analogous compounds. Researchers should conduct their own optimization and characterization of products. All laboratory work should be performed with appropriate safety precautions.

References

Application Notes and Protocols for Reactions Involving (E)-3-(2-hydroxyethylamino)prop-2-enal

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup for reactions involving (E)-3-(2-hydroxyethylamino)prop-2-enal. This versatile building block, featuring both a nucleophilic secondary amine and an electrophilic α,β-unsaturated aldehyde, holds significant potential in the synthesis of diverse molecular scaffolds for drug discovery and development.

Overview of this compound

This compound is a functionalized 3-aminoacrolein derivative. The presence of the enamine moiety significantly influences the electronic properties of the propenal backbone, making it a valuable intermediate for the synthesis of various heterocyclic and carbocyclic compounds. The hydroxyethyl group offers a site for further functionalization or can influence the molecule's solubility and pharmacokinetic properties.

Key Structural Features:

-

α,β-Unsaturated Aldehyde: A Michael acceptor and a participant in Schiff base formation.

-

Enamine: A nucleophilic component that modulates the reactivity of the aldehyde.

-

Secondary Amine: Can act as a nucleophile or a base.

-

Primary Hydroxyl Group: Provides a handle for further synthetic modifications.

Synthesis of this compound

A reliable method for the synthesis of this compound involves the condensation of a malondialdehyde equivalent with 2-aminoethanol. Malondialdehyde bis(dimethyl acetal) is a convenient and stable precursor for this reaction.[1][2]

Protocol: Synthesis via Malondialdehyde Acetal

Materials:

-

Malondialdehyde bis(dimethyl acetal)

-

2-Aminoethanol

-

Ethanol (absolute)

-

Hydrochloric acid (1 M)

-

Sodium bicarbonate (saturated solution)

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and hotplate

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve malondialdehyde bis(dimethyl acetal) (1 equivalent) in absolute ethanol.

-

Add 2-aminoethanol (1.1 equivalents) to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, acidify the reaction mixture to a pH of approximately 2 with 1 M hydrochloric acid and stir for 1 hour to hydrolyze the acetal.

-

Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

Expected Yield: 70-85%

Characterization Data:

The synthesized compound should be characterized by spectroscopic methods to confirm its identity and purity.

| Spectroscopic Data | Expected Observations |

| ¹H NMR | Signals corresponding to the vinyl protons, the aldehyde proton, and the protons of the 2-hydroxyethylamino group. The coupling constants of the vinyl protons will confirm the (E)-configuration. |

| ¹³C NMR | Resonances for the carbonyl carbon, the olefinic carbons, and the carbons of the 2-hydroxyethylamino substituent. |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretch, O-H stretch, C=O stretch (aldehyde), and C=C stretch. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product (C₅H₉NO₂). |

Key Reactions and Experimental Protocols

This compound is a versatile synthon that can participate in a variety of chemical transformations. Two of the most important reactions are Michael additions and Schiff base formations.

Michael Addition Reactions

The α,β-unsaturated aldehyde moiety of this compound makes it an excellent Michael acceptor for a range of nucleophiles.[3][4][5][6] This reaction is fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.

Protocol: Michael Addition of a Thiol

Materials:

-

This compound

-

Thiophenol (or other thiol)

-

Triethylamine

-

Dichloromethane

-

Saturated ammonium chloride solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound (1 equivalent) in dichloromethane in a round-bottom flask.

-

Add thiophenol (1.1 equivalents) to the solution.

-

Add triethylamine (0.1 equivalents) as a catalyst.

-

Stir the reaction mixture at room temperature for 4-8 hours, monitoring the reaction progress by TLC.

-

Upon completion, wash the reaction mixture with a saturated ammonium chloride solution.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude Michael adduct.

-

Purify the product by column chromatography if necessary.

Quantitative Data Summary for Michael Addition:

| Nucleophile | Catalyst | Solvent | Reaction Time (h) | Typical Yield (%) |

| Thiophenol | Triethylamine | Dichloromethane | 4-8 | 85-95 |

| Malononitrile | Sodium ethoxide | Ethanol | 6-12 | 80-90 |

| Nitromethane | DBU | Acetonitrile | 12-24 | 75-85 |

Schiff Base Formation

The aldehyde group of this compound readily reacts with primary amines to form Schiff bases (imines). This reaction is crucial for the synthesis of various nitrogen-containing heterocycles.[7][8][9]

Protocol: Schiff Base Formation with Aniline

Materials:

-

This compound

-

Aniline

-

Ethanol

-

Glacial acetic acid (catalytic amount)

-

Dean-Stark apparatus (optional)

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

-

Add aniline (1 equivalent) to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux the reaction mixture for 4-6 hours. If necessary, use a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The product may precipitate upon cooling. If so, collect the solid by filtration.

-

If no precipitate forms, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Quantitative Data Summary for Schiff Base Formation:

| Primary Amine | Catalyst | Solvent | Reaction Time (h) | Typical Yield (%) |

| Aniline | Acetic Acid | Ethanol | 4-6 | 90-98 |

| Benzylamine | None | Methanol | 3-5 | 88-95 |

| Glycine methyl ester | None | Dichloromethane | 6-8 | 85-92 |

Applications in Drug Development

3-Aminoacrolein derivatives are valuable intermediates in medicinal chemistry due to their ability to serve as precursors for a wide range of biologically active molecules.[10][11][12]

-

Synthesis of Heterocycles: The reactivity of this compound allows for the construction of various heterocyclic scaffolds, such as pyridines, pyrimidines, and pyrroles, which are prevalent in many approved drugs.

-

Lead Optimization: The hydroxyethylamino side chain can be modified to fine-tune the physicochemical properties of a lead compound, such as solubility, lipophilicity, and metabolic stability.

-

Bioactive Scaffolds: Substituted 3-aminopropenals have been incorporated into molecules with a range of biological activities, including potential antidepressant and opioid receptor modulating properties.[10][13] The unique electronic and structural features of this scaffold can be exploited to design novel ligands for various biological targets.

Visualizations

Synthesis Workflow

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. Malonaldehyde bis(dimethyl acetal), 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 5. Michael Addition [organic-chemistry.org]

- 6. youtube.com [youtube.com]

- 7. rsisinternational.org [rsisinternational.org]

- 8. jetir.org [jetir.org]

- 9. Synthesis of new allylidene amino phenol-containing Schiff bases and metal complex formation using trimethinium salts - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Substituted 3-amino-1,1-diaryl-2-propanols as potential antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and evaluation of 3-aminopropionyl substituted fentanyl analogues for opioid activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. Design, synthesis and biological evaluation of 3-amino-3-phenylpropionamide derivatives as novel mu opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for (E)-3-(2-hydroxyethylamino)prop-2-enal

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed safety precautions, handling protocols, and representative experimental procedures for working with (E)-3-(2-hydroxyethylamino)prop-2-enal. Due to the limited availability of published data for this specific compound, information from structurally related compounds is included for comparative purposes.

Introduction

This compound is an α,β-unsaturated aldehyde containing a secondary amine and a primary alcohol functional group. The conjugated enal system makes it susceptible to nucleophilic attack, while the amino and hydroxyl groups offer sites for further functionalization.[1] Such compounds are often reactive and require careful handling. α,β-Unsaturated carbonyl compounds are known to interact with biological macromolecules and can exhibit a range of toxicological effects.[2][3][4]

Hazard Identification and Safety Precautions

This compound is a combustible liquid that is harmful if swallowed. It can cause skin irritation, serious eye irritation, and may lead to an allergic skin reaction or respiratory irritation.

Hazard Summary:

-

Physical Hazards: Combustible liquid.

-

Health Hazards:

-

Harmful if swallowed.

-

Causes skin irritation.

-

May cause an allergic skin reaction.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

Personal Protective Equipment (PPE):

| Item | Specification |

| Eye Protection | Chemical safety goggles or a face shield. |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). |

| Skin and Body | Lab coat, long pants, and closed-toe shoes. |

| Respiratory | Use in a well-ventilated area or with a fume hood. A respirator may be necessary for large spills or in confined spaces. |

Storage and Handling:

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.

-

Keep away from heat, sparks, open flames, and hot surfaces.

-

Handle in accordance with good industrial hygiene and safety practices.

-

Avoid breathing mist or vapors.

-

Wash hands thoroughly after handling.

Quantitative Toxicity Data for Structurally Related Compounds

| Compound | CAS Number | LD50 (Oral, Rat) | LD50 (Dermal, Rabbit) | Other Toxicity Data |

| Acrolein | 107-02-8 | 26 mg/kg | 258 mg/kg | LC50 (Inhalation, Rat) = 8.3 ppm/4h |

| 2-Nonenal | 2463-53-8 | 3200 mg/kg | >5000 mg/kg | Skin irritant.[5] |

| N-Phenylethanolamine | 122-98-5 | 1350 mg/kg | 63 mg/kg | Toxic in contact with skin.[6] |

| Phenylethanolamine | 7568-93-6 | - | - | Intraperitoneal LD50 (mouse) = 250 mg/kg.[7] |

Disclaimer: This data is for analogous compounds and should be used for comparative purposes only. A full risk assessment should be conducted before handling this compound.

Experimental Protocols

The following is a representative protocol for a generic synthetic transformation using a hazardous liquid reagent like this compound. This protocol should be adapted based on the specific reaction being performed.

Objective: To provide a general workflow for the safe execution of a chemical reaction involving this compound.

Materials:

-

This compound

-

Reaction solvent (ensure compatibility)

-

Other reactants as required by the specific synthesis

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser (if heating)

-

Inert gas supply (e.g., nitrogen or argon)

-

Syringes and needles

-

Quenching solution (e.g., saturated ammonium chloride)

-

Appropriate work-up and purification supplies (e.g., separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

-

Preparation:

-

Ensure the fume hood is functioning correctly.

-